molecular formula C9H17N B11939875 Bicyclo[3.2.2]nonan-1-amine

Bicyclo[3.2.2]nonan-1-amine

Cat. No.: B11939875
M. Wt: 139.24 g/mol
InChI Key: NXSGVUNEEGQDRC-UHFFFAOYSA-N
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Description

Bicyclo[322]nonan-1-amine is a bicyclic amine compound characterized by its unique structure, which consists of two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.2]nonan-1-amine can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the Diels-Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can be heated to form homobarrelenone, which can then be further modified to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives.

Scientific Research Applications

Biological Applications

Bicyclo[3.2.2]nonan-1-amine has garnered attention for its biological activities, particularly in the following areas:

Antiprotozoal Activity

Research has demonstrated that derivatives of this compound exhibit significant antiprotozoal properties, specifically against Plasmodium falciparum and Trypanosoma brucei. A study highlighted that azabicyclo[3.2.2]nonanes showed potent antiplasmodial activity in the submicromolar range, indicating their potential as therapeutic agents for malaria and sleeping sickness .

Medicinal Chemistry

The compound's structural features suggest potential applications in developing new pharmaceuticals, particularly in oncology and neuropharmacology. Its unique bicyclic structure may influence drug-receptor interactions, enhancing efficacy against specific biological targets .

Enzyme Inhibition

This compound derivatives have been investigated for their ability to inhibit enzymes linked to various diseases, including acetylcholinesterase (for Alzheimer's treatment) and α-glucosidase (for diabetes management). These compounds may offer broad-spectrum therapeutic benefits due to their diverse inhibitory profiles .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar bicyclic compounds is useful:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.1]nonaneBicyclicExhibits different conformational preferences
Bicyclo[3.2.1]octaneBicyclicKnown for significant strain due to ring size variations
5-Fluorothis compoundFluorinatedFluorine substitution alters reactivity and properties

The specific bridgehead amine functionality of this compound differentiates it from these compounds, influencing both its chemical reactivity and potential biological interactions .

Case Studies

Several studies underline the applications of this compound:

Case Study 1: Antimalarial Development

A series of azabicyclo[3.2.2]nonanes were synthesized and tested for antimalarial activity, revealing promising results that could lead to new treatments for malaria .

Case Study 2: Neuropharmacological Research

Research into the neuropharmacological effects of this compound derivatives has indicated potential benefits in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems .

Mechanism of Action

The mechanism of action of Bicyclo[3.2.2]nonan-1-amine involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.2]nonan-1-amine is unique due to its specific ring structure and the presence of an amine group. This combination of features gives it distinct chemical and biological properties compared to other bicyclic compounds.

Biological Activity

Bicyclo[3.2.2]nonan-1-amine, a bicyclic amine compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiplasmodial and antitrypanosomal effects, as well as its chemical properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological properties. The molecular formula is C9H15NC_9H_{15}N, and it has been studied for its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution.

Key Chemical Reactions

Reaction TypeDescription
Oxidation Converts the amine to ketones or carboxylic acids using agents like KMnO₄.
Reduction Reduces ketones or aldehydes back to amines or alcohols with NaBH₄.
Substitution The amine can participate in nucleophilic substitution reactions.

Antiplasmodial Activity

Research has indicated that this compound derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. A study demonstrated that certain derivatives showed activity in the submicromolar range, making them promising candidates for antimalarial drug development .

Mechanism of Action : The mechanism by which these compounds exert their antiplasmodial effects is thought to involve interference with the parasite's metabolic pathways, potentially disrupting essential processes such as protein synthesis or energy metabolism .

Antitrypanosomal Activity

In addition to its antiplasmodial effects, this compound has also been investigated for its antitrypanosomal properties against Trypanosoma brucei, the causative agent of African sleeping sickness. Similar to its action against malaria, the compound's derivatives have shown promising results in inhibiting the growth of this protozoan parasite .

Case Studies

  • Synthesis and Evaluation of Derivatives : A series of N-(aminoalkyl)azabicyclo[3.2.2]nonanes were synthesized and evaluated for their biological activity against Plasmodium falciparum and Trypanosoma brucei. The most active compounds displayed IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : The study of SAR has revealed that modifications to the bicyclic core can significantly enhance biological activity. For instance, incorporating tetrazole or sulfonamide groups at specific positions resulted in improved potency against both malaria and trypanosomiasis .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

bicyclo[3.2.2]nonan-1-amine

InChI

InChI=1S/C9H17N/c10-9-5-1-2-8(3-6-9)4-7-9/h8H,1-7,10H2

InChI Key

NXSGVUNEEGQDRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(CC2)N

Origin of Product

United States

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